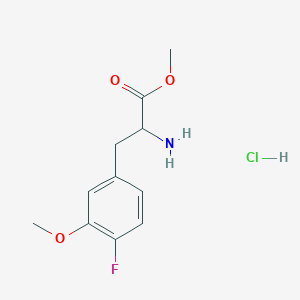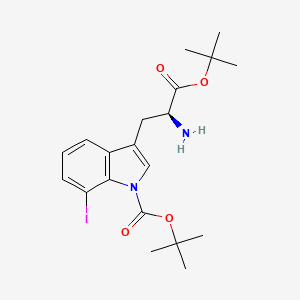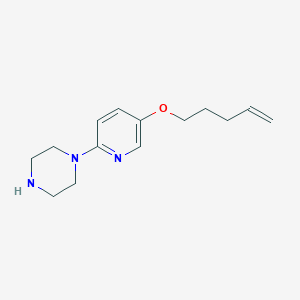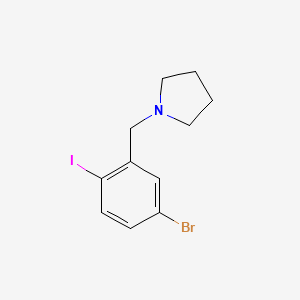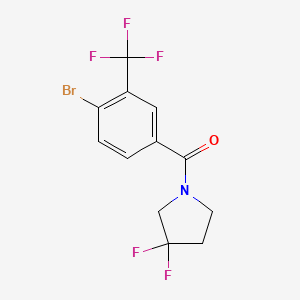
(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is a complex organic compound that features both bromine and fluorine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The general steps include:
Preparation of the Aryl Halide: The starting material, 4-bromo-3-trifluoromethylphenyl, is prepared through halogenation reactions.
Coupling Reaction: The aryl halide is then coupled with 3,3-difluoropyrrolidine using a palladium catalyst and a boron reagent.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
The compound’s fluorinated structure makes it a potential candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Another fluorinated compound with similar structural features.
5-Amino-2-bromobenzotrifluoride: Shares the trifluoromethyl and bromine groups but differs in the position of the functional groups.
Uniqueness
What sets (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone apart is the combination of both bromine and multiple fluorine atoms within a single molecule. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications.
Propiedades
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF5NO/c13-9-2-1-7(5-8(9)12(16,17)18)10(20)19-4-3-11(14,15)6-19/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBLHCMYFKQHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
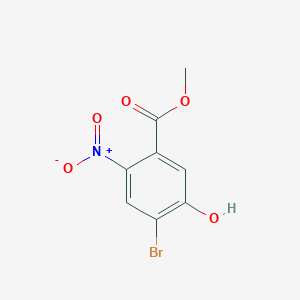
![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)
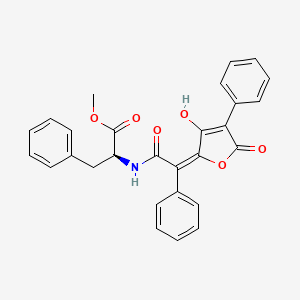
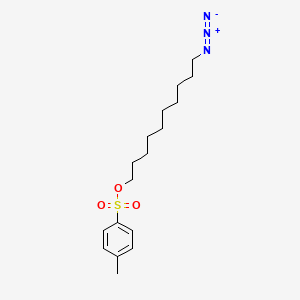
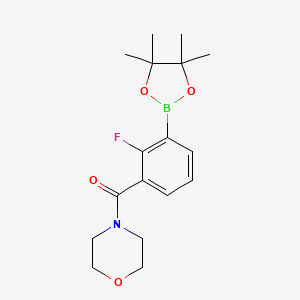
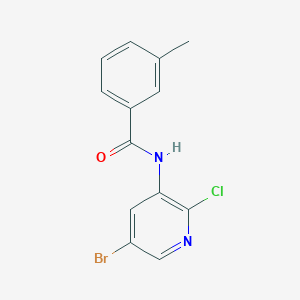
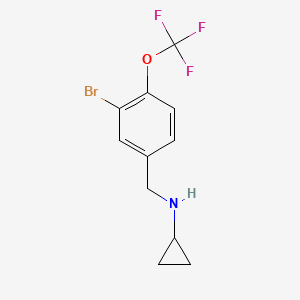

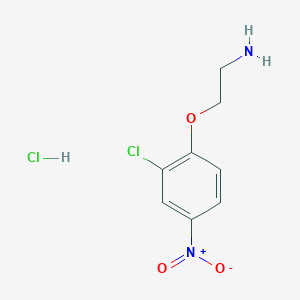
![{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)
